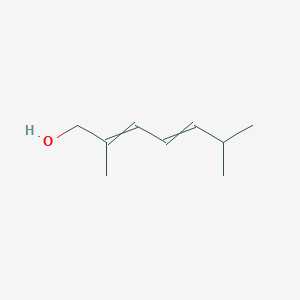
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid is a pteridine derivative Pteridines are a class of heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and methylamine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification techniques such as crystallization, chromatography, or recrystallization are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridines.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Research is ongoing into its potential therapeutic applications, including as an enzyme inhibitor.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid involves its interaction with specific enzymes and molecular targets. It can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to bind to active sites on enzymes, influencing their activity and the overall biochemical pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpteridine
- 2-Amino-4-oxo-6-methylpteridine
- 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Uniqueness
What sets 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on enzyme interactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59743-02-1 |
|---|---|
Molekularformel |
C8H7N5O3 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-amino-7-methyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-2-3(7(15)16)11-4-5(10-2)12-8(9)13-6(4)14/h1H3,(H,15,16)(H3,9,10,12,13,14) |
InChI-Schlüssel |
WIDZFVVWLBPENU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)




![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)

